molecular formula C₁₃H₁₆N₄O₃S B127439 Cycotiamine CAS No. 6092-18-8

Cycotiamine

Cat. No. B127439
CAS RN: 6092-18-8
M. Wt: 308.36 g/mol
InChI Key: LLJDJQYGZBQFIF-FLIBITNWSA-N
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Description

Cycotiamine is a compound that is not directly mentioned in the provided papers. However, the papers discuss various cyclic compounds with thiazine and thiourea moieties, which may be structurally related to cycotiamine. For instance, cyclothiazomycin, mentioned in one of the papers, is a thiopeptide antibiotic with a complex heterocyclic structure that includes a pyridine core . Similarly, cyclothionine is a cyclic derivative of cystathionine found in bovine brain and is a normal component of this tissue . These compounds are of interest due to their biological activities and the complexity of their structures.

Synthesis Analysis

The synthesis of these cyclic compounds involves several key steps. For cyclothiazomycin, a [2+2+2] cyclotrimerization reaction is used to form the pyridine core, utilizing a temporary silicon tether and a ruthenium catalyst . In the case of seco-cyclothialidines, a new synthesis pathway was developed, which includes the formation of a 2-aminothiazole derivative as a key step . The synthesis of cyclothialidine, another related compound, involves a Mannich aminomethylation/hydrogenation sequence, benzylic bromination, and a Mitsunobu cyclization to form the characteristic 12-membered lactone .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by their heterocyclic centers. Cyclothiazomycin's structure is centered around a pyridine core , while cyclothialidine features a bicyclic core entity . The crystal structure of a diethylamino-substituted heterocycle shows dimer formation with hydrogen bonding interactions . These structures are significant as they contribute to the biological activity of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite diverse. Dealkylation reactions of trialkylamines with 1,3,5-trichloro-1,2,4,6-cyclothiatriazine lead to regiospecific dialkylamino substitution on cyclocarbathiazines . Cyclothiomethylation reactions with phenylenediamines result in the formation of various benzothiaza macroheterocycles . These reactions are crucial for constructing the complex cyclic structures of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the solubility, stability, and reactivity of these compounds can be affected by the presence of heteroatoms such as nitrogen and sulfur in their rings. The dimeric structure of the diethylamino-substituted heterocycle, with its hydrogen bonding interactions, suggests a certain degree of polarity and potential for intermolecular interactions . The synthesis of calix crown-5-sulfonyl cyclothiourea derivatives in aqueous solution at room temperature indicates that these compounds can be synthesized under mild conditions and may have good water solubility .

Scientific Research Applications

Therapeutic Applications in Ophthalmology

Cyclosporine A, a derivative of Cycotiamine, has been studied for its efficacy in ophthalmology. Specifically, topical Cyclosporine A 0.5% has been evaluated as a substitute for corticosteroids in the management of therapeutic keratoplasties for mycotic keratitis. The study revealed that topical Cyclosporine A 0.5% could be a useful adjunct in managing these conditions, with patients maintaining clear grafts and improved best-corrected visual acuity (Perry et al., 2002).

Impact on Immune Responses and Growth in Livestock

Research has also been conducted on the effects of dietary supplements on immune responses and growth in livestock, particularly in the context of stress induced by mycotoxins like Deoxynivalenol (DON). While not directly related to Cycotiamine, these studies provide insights into the broader scope of managing animal health and performance through nutritional interventions. The studies demonstrate that dietary supplementation can alleviate the impairment caused by DON stress, improving immune relevant cytokines and overall health in growing pigs (Wu et al., 2013).

Applications in Dermatology

Cytokines, closely related to Cycotiamine's effects on the immune system, have been the focus of scientific interest for years, especially in the field of dermatology. Analyzing the expression of cytokines has enabled a deeper understanding of various diseases' pathogenesis, including skin conditions. Some cytokine therapies are already employed in clinical practice, highlighting the therapeutic potential of these compounds in treating dermatological issues (Asadullah et al., 2002).

properties

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-8(11-3-4-20-13(19)21-11)17(7-18)6-10-5-15-9(2)16-12(10)14/h5,7H,3-4,6H2,1-2H3,(H2,14,15,16)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJDJQYGZBQFIF-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C2CCOC(=O)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C/2\CCOC(=O)S2)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cometamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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